molecular formula C11H9FN2O B2706954 3-(3-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1152508-36-5

3-(3-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Cat. No. B2706954
CAS RN: 1152508-36-5
M. Wt: 204.204
InChI Key: FDJKFRKFHXBWTI-UHFFFAOYSA-N
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Description

Fluorophenyl compounds are a class of organic compounds that contain a phenyl ring substituted with a fluorine atom . They are used in a variety of applications, including as intermediates in organic synthesis .


Synthesis Analysis

The synthesis of fluorophenyl compounds often involves the use of fluorinating agents or the substitution of an existing group with a fluorine atom . The specific method would depend on the structure of the desired product .


Molecular Structure Analysis

Fluorophenyl compounds, like other organic compounds, can be analyzed using techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the compound’s molecular structure .


Chemical Reactions Analysis

Fluorophenyl compounds can participate in a variety of chemical reactions, including those involving carbon-carbon bond formation . The specific reactions would depend on the other functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of fluorophenyl compounds can be influenced by factors such as the position and number of fluorine substitutions on the phenyl ring . These properties can be analyzed using various techniques, including spectroscopic methods .

Scientific Research Applications

Infrared Spectrum, Structural, and Optical Properties

The infrared spectrum, structural, and optical properties of similar pyrazole derivatives have been studied both experimentally and theoretically. These studies provide insight into the molecule's stability, charge transfer, and potential sites for electrophilic and nucleophilic attack. Such compounds have also been analyzed for their role in nonlinear optics, indicating their utility in materials science. The molecular docking studies suggest that certain structural features, such as the fluorine atom and carbonyl group, are crucial for biological activity, hinting at potential pharmaceutical applications (Mary et al., 2015).

Synthesis and Crystal Structures

The synthesis and crystal structures of N-substituted pyrazolines, including those related to 3-(3-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde, highlight the precision in molecular design that can be achieved. These structures are essential for understanding molecular interactions and designing compounds with desired physical and chemical properties (Loh et al., 2013).

Antimicrobial Activity

Research on chitosan Schiff bases derived from heterocyclic moieties of pyrazole indicates a significant antimicrobial activity against a spectrum of bacteria and fungi. This suggests that modifications of the pyrazole core, including 3-(3-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde, could yield valuable antimicrobial agents (Hamed et al., 2020).

Antineoplastic Properties

The synthesis of novel pyrazole derivatives has been explored for their antineoplastic (anti-cancer) properties. By examining the interaction between synthesized compounds and enzymes involved in cancer progression, researchers have identified compounds with promising anti-inflammatory and anti-cancer activities. Such studies underscore the potential of pyrazole derivatives in developing new therapeutic agents (Thangarasu et al., 2019).

Antibacterial and Antineoplastic Activity

The one-pot synthesis of peptidomimetics based on pyrazole derivatives has been investigated for their antibacterial and antineoplastic properties. These studies reveal that certain pyrazole compounds exhibit significant growth inhibition against bacterial strains and cancer cell lines, indicating their potential in developing new antibiotics and cancer treatments (Abdou & Bekheit, 2015).

Mechanism of Action

The mechanism of action of a fluorophenyl compound would depend on its specific structure and the context in which it is used. For example, some fluorophenyl compounds are used as intermediates in organic synthesis, where they participate in various chemical reactions .

Safety and Hazards

Fluorophenyl compounds can pose various safety hazards, depending on their specific structure . For example, they may be harmful if swallowed, inhaled, or in contact with skin . They may also be flammable .

Future Directions

The future directions in the study of fluorophenyl compounds could involve the development of new synthetic methods, the exploration of new reactions, and the discovery of new applications .

properties

IUPAC Name

3-(3-fluorophenyl)-1-methylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c1-14-6-9(7-15)11(13-14)8-3-2-4-10(12)5-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDJKFRKFHXBWTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC(=CC=C2)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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